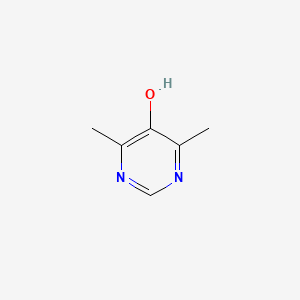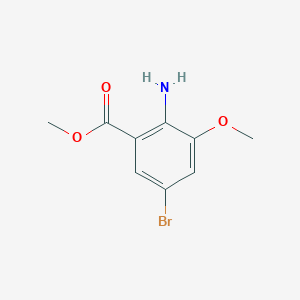
2-氨基-5-溴-3-甲氧基苯甲酸甲酯
描述
Methyl 2-amino-5-bromo-3-methoxybenzoate, also known as MBAM, is a versatile and highly reactive organic compound with a wide range of applications in the scientific research field. MBAM has been studied extensively for its unique properties, which include its ability to act as a catalyst in various chemical reactions, its ability to act as an absorbent for light, and its ability to act as an inhibitor of certain enzymes. MBAM is also known to be a useful reagent in the synthesis of other organic compounds.
科学研究应用
光动力治疗应用
一项研究重点介绍了新化合物的合成,包括 5-溴-2-羟基-3-甲氧基苯亚甲基的衍生物,这些衍生物作为光动力治疗的光敏剂显示出有希望的特性。这种疗法是一种利用光激活光敏剂药物的治疗方法,靶向癌细胞或病原体。这些化合物表现出良好的荧光特性、高单线态氧量子产率和适当的光降解量子产率,这对于有效的 II 型光动力治疗机制至关重要,表明在癌症治疗中具有潜在应用 (Pişkin, Canpolat, & Öztürk, 2020)。
合成药物中间体
对各种药物中间体合成的研究探索了相关化合物的效用。一项研究重点关注合成对生产 Amisulpride(一种治疗精神分裂症的药物)有用的中间体,从 4-氨基-2-羟基苯甲酸开始,并经过一系列反应,包括甲基化、硫氰化、乙基化和氧化,得到最终产物。这个过程强调了 2-氨基-5-溴-3-甲氧基苯甲酸甲酯在合成用于药物应用的复杂分子中的作用 (王玉,2008)。
抗菌活性
对抗菌素耐药性的一种新方法涉及合成具有抗菌特性的金属配合物。一项研究描述了源自席夫碱的锌配合物的合成,该配合物对大肠杆菌、金黄色葡萄球菌和铜绿假单胞菌等致病菌株表现出抗菌活性。这项研究开辟了将 2-氨基-5-溴-3-甲氧基苯甲酸甲酯衍生物用作有效抗菌剂的途径 (Chohan, Scozzafava, & Supuran, 2003)。
非线性光学材料
对 2-氨基-5-溴苯甲酸甲酯的性质的研究揭示了其在非线性光学 (NLO) 材料开发中的潜力。一项采用密度泛函理论 (DFT) 的研究考察了分子结构、振动波数和电子性质,突出了其有希望的 NLO 活性。此类材料对于光学计算、电信和激光技术中的应用至关重要 (Saxena, Agrawal, & Gupta, 2015)。
作用机制
Target of Action
Methyl 2-amino-5-bromo-3-methoxybenzoate is a complex organic compound that is often used in organic synthesis . .
Mode of Action
It is known that the molecules of Methyl 2-amino-5-bromo-3-methoxybenzoate are linked by N-H…O bonds and consist of zigzag chains running along the b-axis direction .
Biochemical Pathways
Methyl 2-amino-5-bromo-3-methoxybenzoate is known to be used in the synthesis of other compounds, such as dyes . .
Result of Action
It is known that the compound shows good optical transparency and mechanical stability .
Action Environment
It is recommended to keep the compound in a cool, dry condition in well-sealed containers .
生化分析
Biochemical Properties
Methyl 2-amino-5-bromo-3-methoxybenzoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. For instance, it may bind to the active sites of certain enzymes, altering their activity and influencing the overall metabolic flux. The interactions between Methyl 2-amino-5-bromo-3-methoxybenzoate and biomolecules are often characterized by non-covalent bonds, such as hydrogen bonds and van der Waals forces, which facilitate reversible binding and modulation of enzyme activity .
Cellular Effects
Methyl 2-amino-5-bromo-3-methoxybenzoate has been shown to affect various types of cells and cellular processes. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities. The impact of Methyl 2-amino-5-bromo-3-methoxybenzoate on cellular processes can vary depending on the cell type and the concentration of the compound used in experiments .
Molecular Mechanism
The molecular mechanism of action of Methyl 2-amino-5-bromo-3-methoxybenzoate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, either inhibiting or activating their catalytic functions. Additionally, Methyl 2-amino-5-bromo-3-methoxybenzoate may interact with transcription factors or other regulatory proteins, leading to alterations in gene expression patterns. These molecular interactions are crucial for understanding the compound’s effects at the cellular and organismal levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-amino-5-bromo-3-methoxybenzoate can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. This compound is generally stable under standard laboratory conditions, but its activity may decrease over time due to degradation processes. Long-term studies have shown that prolonged exposure to Methyl 2-amino-5-bromo-3-methoxybenzoate can lead to sustained changes in cellular function, including alterations in metabolic activities and gene expression profiles .
Dosage Effects in Animal Models
The effects of Methyl 2-amino-5-bromo-3-methoxybenzoate in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular functions. At higher doses, Methyl 2-amino-5-bromo-3-methoxybenzoate can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research and therapeutic applications .
Metabolic Pathways
Methyl 2-amino-5-bromo-3-methoxybenzoate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. The specific metabolic pathways affected by Methyl 2-amino-5-bromo-3-methoxybenzoate depend on the cellular context and the presence of other regulatory molecules .
Transport and Distribution
Within cells and tissues, Methyl 2-amino-5-bromo-3-methoxybenzoate is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of Methyl 2-amino-5-bromo-3-methoxybenzoate are critical for its biological activity and effectiveness in modulating cellular functions .
Subcellular Localization
The subcellular localization of Methyl 2-amino-5-bromo-3-methoxybenzoate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound may localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular machinery. The subcellular localization of Methyl 2-amino-5-bromo-3-methoxybenzoate is essential for its activity and function within cells .
属性
IUPAC Name |
methyl 2-amino-5-bromo-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-13-7-4-5(10)3-6(8(7)11)9(12)14-2/h3-4H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTIPPUCNSLRLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1N)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90551935 | |
| Record name | Methyl 2-amino-5-bromo-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90551935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115378-21-7 | |
| Record name | Methyl 2-amino-5-bromo-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90551935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,7-Dioxabicyclo[4.1.0]heptane](/img/structure/B1590109.png)
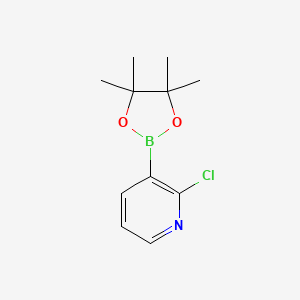
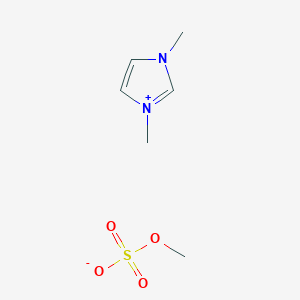
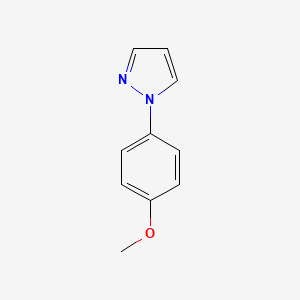
![7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B1590118.png)

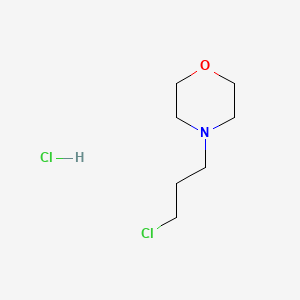
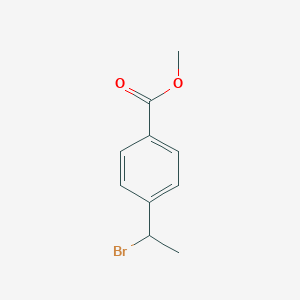
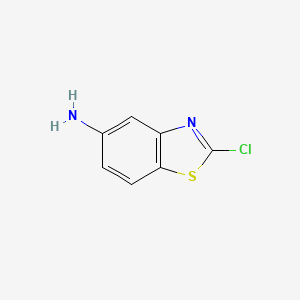

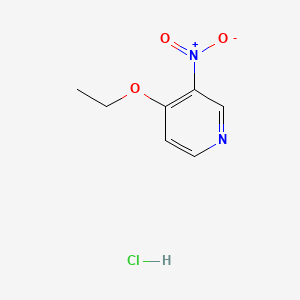
![5-Chlorothieno[3,2-b]pyridine](/img/structure/B1590127.png)
